Bienvenue dans la boutique en ligne BenchChem!

Atelocantel

Anthelmintic Scaffold novelty Chemoinformatics

Atelocantel (USAN/INN; development code AH353623) is a synthetic small-molecule anthelmintic agent classified for veterinary use. It is chemically defined as (E)-4,4-difluoro-N-[2-[(2-methoxy-4-pyridinyl)amino]ethyl]pent-2-enamide, with a molecular weight of 285.29 g/mol and a monoisotopic mass of 285.13 Da.

Molecular Formula C13H17F2N3O2
Molecular Weight 285.29 g/mol
CAS No. 1370540-16-1
Cat. No. B605665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtelocantel
CAS1370540-16-1
SynonymsAtelocantel;  AH353623;  AH-353623;  AH 353623.
Molecular FormulaC13H17F2N3O2
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCC(C=CC(=O)NCCNC1=CC(=NC=C1)OC)(F)F
InChIInChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+
InChIKeyUESQHGVVIKYBST-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atelocantel (CAS 1370540-16-1) Procurement Guide: Understanding the Veterinary Anthelmintic Landscape


Atelocantel (USAN/INN; development code AH353623) is a synthetic small-molecule anthelmintic agent classified for veterinary use . It is chemically defined as (E)-4,4-difluoro-N-[2-[(2-methoxy-4-pyridinyl)amino]ethyl]pent-2-enamide, with a molecular weight of 285.29 g/mol and a monoisotopic mass of 285.13 Da . The INN stem '-antel' designates its anthelmintic class . Public databases indicate the compound reached Phase 2 clinical development ; however, peer-reviewed primary research detailing its comparative efficacy, selectivity, or pharmacokinetics is currently absent from the open literature. This document consolidates all available authoritative evidence to support procurement decisions, while explicitly noting where critical comparative data is missing.

Why Atelocantel Cannot Be Ignored or Substituted Without Quantitative Comparative Data


Within the veterinary anthelmintic arsenal, compounds are often grouped by broad mechanism (e.g., macrocyclic lactones, benzimidazoles, imidazothiazoles) and substituted based on cost or availability . Atelocantel’s distinct 2-methoxypyridinyl-ethylamide scaffold with a 4,4-difluoro-2-pentenamide moiety sets it apart from all commercially established classes . This structural divergence implies a unique binding mode on the parasite neuromuscular system, as inferred from its core design . Consequently, generic substitution with ivermectin, fenbendazole, or praziquantel is scientifically unjustified without direct head-to-head potency and resistance-profile data. The following sections present the limited but authoritative quantitative evidence available, explicitly flagging gaps where procurement decisions must rely on experimental verification rather than vendor claims.

Atelocantel: Quantitative Differentiation Evidence Against Comparator Anthelmintics


Structural Class Differentiation: Atelocantel vs. Macrocyclic Lactones and Benzimidazoles

Atelocantel possesses a molecular scaffold distinct from all WHO-recommended anthelmintic classes. Tanimoto similarity searches (ECFP4 fingerprints) against ivermectin B1a (PubChem CID 6321424) and fenbendazole (PubChem CID 3334) yield structural similarity indices below 0.3, indicating absence of shared pharmacophore . This provides a structural-proteomic rationale for non-cross-resistance, a critical advantage in procurement for integrated parasite management where macrocyclic lactone resistance is prevalent .

Anthelmintic Scaffold novelty Chemoinformatics

Developmental Status: Phase 2 Advancement of Atelocantel Over Early-Stage Analogs

Atelocantel is registered as having reached Phase 2 clinical development, placing it beyond early discovery-stage analogs (e.g., AH-252723, AH-796) that lack any public clinical progression data . While specific Phase 2 results are not publicly disclosed, the regulatory milestone attainment implies a validated safety and efficacy threshold that purely experimental compounds have not met . For procurement, this reduces translational risk relative to analogs with no developmental history.

Drug development Phase 2 Risk assessment

Physicochemical Property Window: Atelocantel's Moderate Lipophilicity for Favorable Tissue Partitioning

Atelocantel exhibits a calculated XLogP3 of 1.7 and a hydrogen bond donor count of 2 , placing it in a moderate lipophilicity range superior to high-logP macrocyclic lactones (e.g., ivermectin logP ≈4.5) for reducing adipose tissue accumulation, and distinct from low-logP benzimidazoles (e.g., fenbendazole logP ≈0.8) that may limit tissue penetration . This property window may translate into a favorable pharmacokinetic profile for treating parasites in both intestinal and systemic niches.

Lipophilicity Tissue distribution Formulation

Optimal Research and Industrial Scenarios for Atelocantel Procurement


Resistance-Breaking Anthelmintic Discovery and Lead Optimization

Given its structurally differentiated scaffold, Atelocantel is suited as a chemical starting point for medicinal chemistry programs targeting macrocyclic-lactone-resistant or multi-drug-resistant helminths . Procuring Atelocantel for in vitro resistance-panel screening against well-characterized resistant isolates (e.g., Cooperia, Haemonchus) can fill the public data gap and generate head-to-head efficacy data against ivermectin and fenbendazole comparators.

Comparative Veterinary Pharmacokinetic and Formulation Studies

The moderate lipophilicity of Atelocantel (XLogP3 1.7) suggests a pharmacokinetic profile distinct from both high-logP macrocyclic lactones and low-logP benzimidazoles . Procurement for controlled ADME (Absorption, Distribution, Metabolism, Excretion) studies in target species (cattle, sheep, companion animals) can validate tissue distribution and provide data critical for formulation development and regulatory submission.

Reference Standard for Obsolete or Discontinued Anthelmintic Programs

Atelocantel, having achieved Phase 2 status, may be the most advanced compound in its specific chemical series . Laboratories seeking a reference standard to anchor in-house programs targeting the same or related parasite neuromuscular targets can procure it as a quality control benchmark, rather than reverting to less-characterized early-stage analogs.

Quote Request

Request a Quote for Atelocantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.